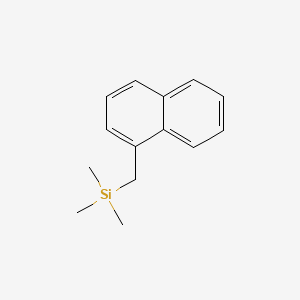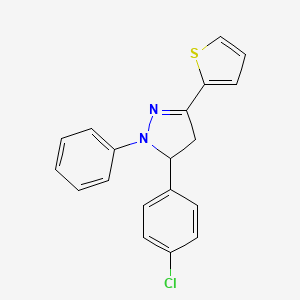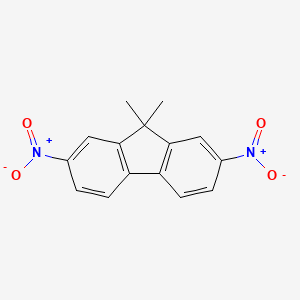
1-Allyl-3-(3-bromophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-(3-bromophenyl)urea is an organic compound with the molecular formula C10H11BrN2O It is a derivative of urea, where one of the hydrogen atoms is replaced by an allyl group and another by a 3-bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Allyl-3-(3-bromophenyl)urea can be synthesized through a multi-step process. One common method involves the reaction of 3-bromoaniline with allyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Allyl-3-(3-bromophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The allyl group can be oxidized to form an epoxide or reduced to form a saturated alkyl group.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, often under mild heating.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the allyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
Substitution: Products include various substituted ureas depending on the nucleophile used.
Oxidation: Products include epoxides or alcohols derived from the allyl group.
Reduction: Products include saturated alkyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study enzyme interactions or as a precursor for biologically active compounds.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Allyl-3-(3-bromophenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors through its urea moiety, which can form hydrogen bonds with active site residues. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the allyl group can participate in covalent modifications or serve as a reactive handle for further derivatization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Allyl-3-(4-bromophenyl)urea: Similar structure but with the bromine atom in the para position.
1-Allyl-3-phenylurea: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-Allyl-3-(3-chlorophenyl)urea: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-Allyl-3-(3-bromophenyl)urea is unique due to the presence of the bromine atom in the meta position, which can influence its chemical reactivity and biological activity. The combination of the allyl and bromophenyl groups provides a versatile scaffold for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C10H11BrN2O |
|---|---|
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H11BrN2O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14) |
InChI-Schlüssel |
VZIWYOFBJGSAOR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)NC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)












